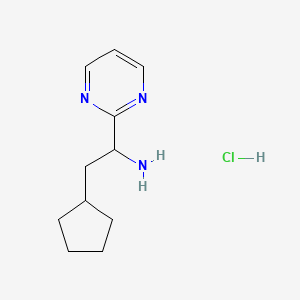

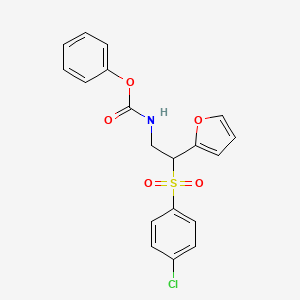

![molecular formula C24H28N4O2 B3009804 5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮 CAS No. 1775410-24-6](/img/structure/B3009804.png)

5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through reactions involving 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 4-(4-methylbenzoxy)benzaldehyde . Similarly, other studies have reported the synthesis of various 1,2,4-triazole derivatives with different substituents, aiming to explore their antimicrobial and pharmacological properties . These syntheses typically involve multi-step reactions, starting from different hydrazides, esters, or amines, and employing various cyclization, aminomethylation, and click chemistry techniques to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazole derivatives were characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, UV, and mass spectrometry. These techniques provided detailed information about the molecular frameworks and the nature of the substituents attached to the triazole core . The structural elucidation is crucial for understanding the relationship between the molecular structure and the observed biological activities.

Chemical Reactions Analysis

The chemical reactivity of the synthesized 1,2,4-triazole derivatives was explored through various biological assays. For instance, the compounds were tested for their in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity . Additionally, the antimicrobial activities of the compounds were evaluated against a range of bacterial and fungal species, revealing significant biological activity for some of the synthesized molecules . These studies highlight the potential of 1,2,4-triazole derivatives to participate in chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives, such as lipophilicity, were investigated using techniques like HPLC . Potentiometric titrations in non-aqueous solvents were also performed to determine pKa values and half-neutralization potential values, providing insights into the acid-base properties of the compounds . The thermal degradation kinetics of the compounds were studied using methods like the Coats–Redfern and Horowitz–Metzger methods, which are important for understanding the stability and decomposition patterns of these molecules . Additionally, the antimicrobial activity assays also contribute to the understanding of the chemical properties, as they reflect how the compounds interact with biological targets .

科学研究应用

分子对接研究和 EGFR 抑制

一项研究调查了与所讨论化合物相似的化合物的抗癌特性,重点是它们与表皮生长因子受体 (EGFR) 的相互作用。活性最强的化合物显示出潜在的抗癌活性,这与了解 5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮在癌症研究中的相互作用相关 (Karayel,2021)。

抗菌活性

一些与所讨论化合物密切相关的新型衍生物被合成,并被发现对各种微生物具有良好至中等的抗菌活性。这一发现对于探索 5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮在抗菌应用中的潜力具有重要意义 (Bektaş 等人,2007)。

5-HT2 拮抗剂活性

对类似化合物的研究揭示了显着的 5-HT2 拮抗剂活性,这对于理解 5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮等化合物的な神经和精神药理学意义非常重要 (Watanabe 等人,1992)。

原代细胞毒性评估

一项研究评估了类似三氮烯衍生物的细胞毒性,这可以深入了解 5-[1-(4-乙基苯甲酰)哌啶-4-基]-4-(4-甲基苄基)-2,4-二氢-3H-1,2,4-三唑-3-酮的细胞毒性潜力,尤其是在癌症研究中 (Unsalan 和 Rollas,2007)。

作用机制

Target of Action

Compounds with similar structures, such as 1,4-disubstituted piperidines, have been found to exhibit high selectivity for resistant plasmodium falciparum . Another compound with a similar structure, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, targets the protein serine/threonine-protein kinase B-raf .

Mode of Action

It can be inferred from related compounds that it may interact with its target to inhibit its function, leading to the desired therapeutic effect .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that it may affect the pathways related to the life cycle of plasmodium falciparum or the signaling pathway of protein kinase b-raf .

Result of Action

Based on the targets of similar compounds, it can be inferred that it may inhibit the growth of plasmodium falciparum or affect the signaling pathway of protein kinase b-raf .

属性

IUPAC Name |

3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-18-8-10-21(11-9-18)23(29)27-14-12-20(13-15-27)22-25-26-24(30)28(22)16-19-6-4-17(2)5-7-19/h4-11,20H,3,12-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLHTGQLUXWOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)

![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)